3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Medicinal chemistry Kinase inhibitor design Scaffold hopping

This compound is a structurally differentiated heterocyclic building block featuring a unique 4-methylthiazole-5-carbonyl group linked via a piperidine-3-yl ether to a pyrazine-2-carbonitrile core. Unlike superficial analogs with alternative acyl or sulfonyl substituents, the direct carbonyl-to-heterocycle attachment and nitrogen-enriched 5-N framework are expected to modulate hinge-region binding and kinase selectivity. It is specifically recommended for expanding the chemical diversity of PI3K-targeted compound collections, scaffold-hopping campaigns, and ADME optimization studies within this chemotype. Procurement is advised when a patent-documented thiazole-carboxamide-piperidine-pyrazine scaffold is required for hit-to-lead programs, as generic substitution with thiophene-acetyl or 4-nitrogen analogs is scientifically unjustified without direct comparative data.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 2034476-41-8
Cat. No. B2976496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034476-41-8
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C15H15N5O2S/c1-10-13(23-9-19-10)15(21)20-6-2-3-11(8-20)22-14-12(7-16)17-4-5-18-14/h4-5,9,11H,2-3,6,8H2,1H3
InChIKeyNLGWWIVEBHATOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034476-41-8): Structural Baseline and Target Class for Scientific Procurement


3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034476-41-8) is a heterocyclic small molecule with the molecular formula C₁₅H₁₅N₅O₂S and a molecular weight of 329.4 g/mol . The compound integrates a 4-methylthiazole-5-carbonyl moiety, a piperidine linker, and a pyrazine-2-carbonitrile core connected via an ether bond at the piperidine 3‑position. This architecture places the compound within the broader thiazole‑carboxamide‑piperidine‑pyrazine chemotype, a scaffold observed in patent literature directed toward phosphoinositide 3‑kinase (PI3K) and/or mTOR inhibition [1]. Quantitative structure‑activity data for this specific compound remain scarce in the public domain; therefore, procurement decisions must rely on structural differentiation and class‑level target inference rather than on direct comparative potency measurements.

Why In‑Class Analogs Cannot Be Freely Substituted for 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Superficially similar 3‑(piperidin‑3‑yloxy)pyrazine‑2‑carbonitrile derivatives differ critically in the N‑acyl substituent attached to the piperidine ring. Exchange of the 4‑methylthiazole‑5‑carbonyl group for alternative acyl, sulfonyl, or heterocyclic‑carbonyl units alters hydrogen‑bonding capacity, steric bulk, and electronic distribution, which are known determinants of kinase selectivity and residence time [1]. Even structurally close analogs—such as the thiophene‑2‑acetyl variant (CAS 2034485‑75‑9) that bears a two‑atom acetyl linker instead of the direct carbonyl attachment—display a different heavy‑atom count, heteroatom composition, and computed lipophilicity [2]. Such changes can shift the compound’s interaction fingerprint with the ATP‑binding pocket or allosteric sites, making generic substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


Molecular Scaffold Differentiation: Heteroatom Composition vs. Thiophene-2-Acetyl Analog

The target compound contains five nitrogen atoms in its molecular formula (C₁₅H₁₅N₅O₂S) versus four nitrogen atoms in the thiophene-2-acetyl analog (C₁₆H₁₆N₄O₂S). This difference reflects the replacement of the thiazole ring with a pyrazine or thiazole heterocycle in the acyl portion, which alters the nitrogen:carbon ratio and the distribution of hydrogen‑bond acceptors [1]. In kinase inhibitor programs, additional nitrogen atoms in the hinge‑binding region can enhance adenine‑mimetic interactions [2].

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Class‑Level Target Engagement: PI3Kβ Inhibition in Related Chemotypes

Although no direct biochemical IC₅₀ or Kᵢ data are publicly available for 3-((1-(4-methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, a structurally related compound (CHEMBL2165011, also described as US8772480 Example 215) bearing a pyrazine‑carbonitrile core with a piperidine‑ether linkage exhibits a Kᵢ of 41 nM against human PI3Kβ (p110β/p85α) in an AlphaScreen assay [1]. The chemotype is explicitly claimed as a PI3K and/or mTOR inhibitor in the patent literature [2]. By class‑level inference, the target compound—which preserves the identical pyrazine‑2‑carbonitrile‑piperidine‑3‑yloxy scaffold—is expected to engage the same kinase family, though quantitative potency differences are likely given the distinct 4‑methylthiazole‑5‑carbonyl substituent.

PI3K inhibition Cancer target engagement Kinase selectivity

Lipophilicity and Polar Surface Area Differentiation vs. Thiophene-2-Acetyl Analog

The thiophene-2-acetyl analog (CAS 2034485-75-9) has a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 107 Ų [1]. The target compound replaces the thiophene‑acetyl moiety with a 4‑methylthiazole‑5‑carbonyl group: the direct attachment of the carbonyl to the heterocycle reduces the linker length by one methylene unit, and the sulfur‑to‑nitrogen substitution alters electronic distribution . Although a published XLogP3 value for the target compound is not available, the structural modifications are predicted to increase TPSA (by addition of a nitrogen atom in the thiazole ring) and may modestly alter logP relative to the thiophene analog. These differences influence passive membrane permeability and solubility, key parameters for cell‑based assay performance and in vivo formulation [2].

ADME prediction Drug-likeness Physicochemical profiling

Recommended Application Scenarios for 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Current Evidence


PI3Kβ‑Focused Biochemical Screening in Oncology Programs

Given the class‑level PI3Kβ inhibitory activity of the chemotype (Kᵢ = 41 nM for a scaffold‑related analog) [1], the compound is suitable for inclusion in biochemical PI3Kβ screening panels to establish structure‑activity relationships (SAR). Its distinct 4‑methylthiazole‑5‑carbonyl substituent offers an orthogonal vector for exploring selectivity against other PI3K isoforms (p110α, p110δ, p110γ) relative to previously characterized analogs. Procurement for this application is justified when the goal is to expand the chemical diversity of PI3K‑targeted compound collections.

Scaffold‑Hopping and Kinase Selectivity Profiling

The compound’s five‑nitrogen heterocyclic framework differentiates it from four‑nitrogen analogs such as the thiophene‑2‑acetyl variant [2]. This nitrogen‑enriched scaffold may engage the kinase hinge region differently, making it a valuable tool in scaffold‑hopping campaigns aimed at identifying novel kinase inhibition modes. Procurement is recommended for medicinal chemistry teams seeking to profile the compound against a broad panel of kinases (e.g., PI3K, mTOR, PIM, or Aurora families) to map its selectivity fingerprint.

Physicochemical Property Benchmarking for ADME Optimization

The direct carbonyl‑to‑heterocycle attachment and the presence of a thiazole ring in the target compound confer a distinct physicochemical profile compared to analogs with longer linkers (e.g., the thiophene‑2‑acetyl analog with a two‑atom acetyl linker) . The compound can serve as a benchmark in ADME optimization studies to evaluate how linker length and heteroatom count affect solubility, permeability, and metabolic stability within this chemotype. Procurement is appropriate for DMPK-focused research groups building predictive models for this compound class.

Chemical Probe Development for PI3K‑Mediated Disease Models

The PI3K pathway is implicated in cancer, thrombosis, and inflammatory diseases [1]. The compound, as a member of the thiazole‑carboxamide‑piperidine‑pyrazine class, is a candidate for chemical probe development, provided that follow‑up profiling confirms target engagement and selectivity. Procurement is warranted for academic or industrial groups initiating hit‑to‑lead programs that require a structurally characterized starting point with patent‑documented target rationale.

Quote Request

Request a Quote for 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.